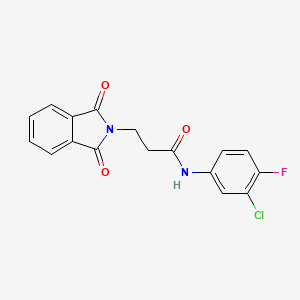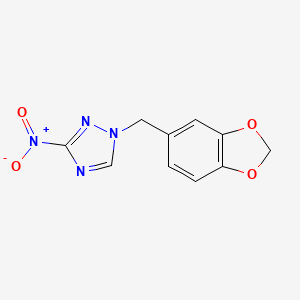![molecular formula C15H14N2O4S B5560906 N-(4-ACETAMIDOPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE](/img/structure/B5560906.png)
N-(4-ACETAMIDOPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ACETAMIDOPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,4-b][1,4]dioxine core, which is fused with an acetamidophenyl group, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-b][1,4]dioxine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Acetamidophenyl Group: This step often involves amide bond formation between the thieno[3,4-b][1,4]dioxine core and 4-acetamidophenyl derivatives under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamidophenyl group, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.
N-(4-Hydroxyphenyl)acetamide: Another compound with similar structural features but different biological activities.
Uniqueness
N-(4-ACETAMIDOPHENYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is unique due to its thieno[3,4-b][1,4]dioxine core, which imparts distinct chemical reactivity and potential biological activities not observed in simpler analogs like paracetamol.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9(18)16-10-2-4-11(5-3-10)17-15(19)14-13-12(8-22-14)20-6-7-21-13/h2-5,8H,6-7H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLPEOGFIVUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C3C(=CS2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)
![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![METHYL 5-{(Z)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2A-METHYL-6-OXO-2,2A-DIHYDRO-7AH-[1]BENZOFURO[2,3-E]CYCLOPROPA[D][1,3]THIAZOLO[3,2-A]PYRIMIDINE-2(6H)-CARBOXYLATE](/img/structure/B5560837.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5560841.png)
![ethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5560847.png)
![2-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-4-hydroxyphthalazin-1(2H)-one](/img/structure/B5560855.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)

![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(1-methyl-6-oxopyridazine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)
